molecular formula C5H5BrN2O B11822804 5-Bromo-6-methylpyrazin-2-ol

5-Bromo-6-methylpyrazin-2-ol

Cat. No.: B11822804
M. Wt: 189.01 g/mol
InChI Key: VBVREYOKQDQSHU-UHFFFAOYSA-N
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Description

Context within Halogenated Pyrazine (B50134) Derivatives

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are foundational in organic chemistry. sigmaaldrich.comtandfonline.com These structures are integral to a wide array of applications and are a focus of synthetic chemistry due to their presence in many bioactive molecules. sigmaaldrich.comtandfonline.com

Halogenated pyrazines, a sub-category to which 5-Bromo-6-methylpyrazin-2-ol belongs, are characterized by the presence of one or more halogen atoms on the pyrazine ring. This halogenation is a key structural modification that influences the electronic properties and reactivity of the molecule. The inclusion of atoms like bromine can create reactive sites, making these compounds valuable as intermediates in the synthesis of more complex chemical structures. smolecule.com The pyrazin-2(1H)-one moiety, in particular, is a core component in various compounds studied for their biological activities. ijrpc.com

Significance in Organic Synthesis and Heterocyclic Chemistry Research

In the realm of organic synthesis, heterocyclic compounds like this compound are often utilized as building blocks. smolecule.com The functional groups present on the molecule—specifically the reactive bromine atom and the pyrazin-2-ol core—offer pathways for further chemical modification. smolecule.com

The bromine atom, for instance, can serve as a handle for introducing new functional groups through various coupling and substitution reactions. This versatility makes halogenated heterocycles valuable intermediates for creating diverse molecular architectures, which is a central activity in medicinal chemistry and materials science research. smolecule.com While specific research applications for this compound are not extensively documented in publicly available literature, its structural similarity to other halogenated pyridines and pyrazines suggests its potential as a precursor for more complex molecules in research and development. smolecule.comevitachem.com

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 1935078-91-3 chemicalbook.comcoolpharm.com
Molecular Formula C₅H₅BrN₂O coolpharm.com
Molecular Weight 189.01 g/mol coolpharm.com
Purity ≥95.00% coolpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H5BrN2O/c1-3-5(6)7-2-4(9)8-3/h2H,1H3,(H,8,9)

InChI Key

VBVREYOKQDQSHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC(=O)N1)Br

Origin of Product

United States

Mechanistic Insights into Reactions of 5 Bromo 6 Methylpyrazin 2 Ol

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 5-Bromo-6-methylpyrazin-2-ol are diverse, largely dictated by the nature of the reactants and reaction conditions. A common reaction involves nucleophilic substitution, where the bromine atom is displaced by a nucleophile. For instance, in the presence of a suitable nucleophile, such as an amine or thiol, the bromine at the C5 position can be substituted.

The formation of intermediates is a key aspect of these reaction pathways. In many cases, the reaction proceeds through a charged intermediate, such as a carbocation or a resonance-stabilized anion. The stability of these intermediates often determines the major product of the reaction. For example, in reactions involving the displacement of the bromine atom, the formation of a more stable carbocation at an adjacent position through a rearrangement can lead to a rearranged product. masterorganicchemistry.com

A plausible reaction pathway for the synthesis of related pyrazine (B50134) compounds involves aza-Michael addition followed by intramolecular cyclization. beilstein-journals.org This suggests that similar pathways could be accessible for this compound derivatives, proceeding through distinct intermediate species.

Role of Catalysts and Ligands in Directing Selective Transformations

Catalysts and ligands play a pivotal role in controlling the outcome of reactions involving this compound, particularly in cross-coupling reactions. Transition metal catalysts, such as those based on palladium and copper, are frequently employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgthieme-connect.deaablocks.com

The choice of ligand is critical for achieving high selectivity. Ligands can influence the steric and electronic environment around the metal center, thereby directing the regioselectivity and stereoselectivity of the reaction. For example, in Suzuki-Miyaura cross-coupling reactions, the use of specific phosphine (B1218219) ligands can favor the formation of one regioisomer over another. thieme-connect.de Similarly, in copper-catalyzed reactions, the ligand can modulate the reactivity of the copper center and prevent undesired side reactions. beilstein-journals.org The combination of a copper(I) catalyst with a bipyridine ligand has been shown to be effective for certain transformations at room temperature. beilstein-journals.org

The following table summarizes the role of different catalyst-ligand systems in similar heterocyclic systems:

Catalyst SystemReaction TypeRole of Catalyst/LigandReference
Pd(OAc)2 / SPhosSuzuki-Miyaura CouplingPromotes efficient cross-coupling of aryl halides with boronic acids. thieme-connect.de
CuI / bipyridineCyclizationFacilitates one-pot formation of C=O and C=C bonds. beilstein-journals.org
I2 / CuOTandem ReactionIodine promotes iodo-intermediate formation, while CuO acts as an oxidizing agent and weak base. beilstein-journals.org
Rhodium complexesC-H ActivationCatalyzes addition of heteroarenes to alkenes and alkynes with high functional group compatibility. beilstein-journals.org

Influence of Substituent Effects on Reactivity and Regioselectivity within the Pyrazine Ring

The reactivity and regioselectivity of the pyrazine ring in this compound are significantly influenced by the electronic and steric effects of its substituents: the bromo, methyl, and hydroxyl groups.

The bromine atom at the C5 position is an electron-withdrawing group, which deactivates the pyrazine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The methyl group at the C6 position is an electron-donating group, which can influence the position of incoming electrophiles or nucleophiles. The hydroxyl group at the C2 position, existing in tautomeric equilibrium with its pyrazinone form, is a strong electron-donating group by resonance, further influencing the electronic properties of the ring.

In nucleophilic aromatic substitution reactions, the interplay of these substituent effects determines the site of attack. For instance, the regioselectivity of nucleophilic substitution on dichloropyridines, a related heterocyclic system, was found to be dependent on the steric bulk of substituents at the 3-position. gu.se Similarly, in this compound, the position of nucleophilic attack will be governed by a combination of the activating effect of the bromo group and the directing effects of the methyl and hydroxyl/oxo groups. The presence of electron-donating or electron-withdrawing groups on reactants can significantly impact the yield of the product. beilstein-journals.org

Intramolecular Cyclization Mechanisms in the Context of Pyrazine Systems

Intramolecular cyclization reactions are a powerful tool for the synthesis of fused heterocyclic systems containing a pyrazine core. In the context of this compound derivatives, intramolecular cyclization can be initiated by the formation of a reactive intermediate, which then attacks another part of the same molecule.

For example, a common strategy involves the introduction of a side chain that can undergo cyclization onto the pyrazine ring. The mechanism of such a cyclization often involves the nucleophilic attack of a heteroatom (like nitrogen or oxygen) from the side chain onto an electrophilic center on the pyrazine ring. The regioselectivity of the cyclization is governed by the length and flexibility of the linking chain, as well as the electronic properties of the pyrazine ring. researchgate.net A proposed mechanism for the synthesis of imidazo[1,2-a]pyridines involves an intramolecular nucleophilic attack of a pyridine (B92270) nitrogen onto a triple bond. beilstein-journals.org

Hydride Shifts and Rearrangement Pathways in Pyrazine Derivatization

Carbocation rearrangements, such as hydride shifts and alkyl shifts, are fundamental processes in organic chemistry that can occur during the derivatization of pyrazine systems, especially in reactions proceeding through carbocation intermediates. masterorganicchemistry.com A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation, leading to the formation of a more stable carbocation. masterorganicchemistry.comyoutube.com

In the context of this compound, if a reaction condition leads to the formation of a carbocation, for instance, at a side chain attached to the pyrazine ring, a hydride shift could occur if it leads to a more stable carbocation (e.g., from a secondary to a tertiary carbocation). masterorganicchemistry.com Such rearrangements can significantly alter the final product structure and must be considered when designing synthetic routes. The likelihood of a rearrangement depends on the stability of the initial and rearranged carbocations. youtube.com

Tautomerism and Isomerism of 5 Bromo 6 Methylpyrazin 2 Ol

Pyrazinol-Pyrazinone Tautomerism Investigations

The tautomerism between hydroxyl-substituted pyrazines (pyrazinols) and their corresponding pyrazin-2(1H)-one forms is a well-established principle in heterocyclic chemistry. Generally, the equilibrium tends to favor the pyrazin-2(1H)-one form, which is often the more stable tautomer. This preference is attributed to the greater thermodynamic stability of the amide-like functionality in the pyrazinone ring compared to the enol-like pyrazinol form.

While direct and specific research investigating the tautomerism of 5-Bromo-6-methylpyrazin-2-ol is not extensively documented in publicly available literature, the general principles of pyrazine (B50134) chemistry provide a strong foundation for understanding its likely behavior. The pyrazine ring is an electron-deficient heteroaromatic system, and the substituents on the ring, such as the bromine atom and the methyl group, can influence the electronic properties and thus the position of the tautomeric equilibrium.

The investigation into the tautomerism of such compounds typically involves a combination of computational modeling and experimental spectroscopic analysis to determine the predominant form under different conditions.

Experimental Evidence for Tautomeric Forms in Solution and Solid State

Specific experimental data on the tautomeric forms of this compound in solution and the solid state are not readily found in current scientific literature. However, extensive studies on analogous heterocyclic systems, such as pyridinols, provide valuable insights. For instance, the related compound 6-methyl-2-pyridone has been conclusively shown to exist predominantly in the pyridone form in the solid state, as confirmed by X-ray crystallography. In solution, the equilibrium between the hydroxy-pyridine and pyridone forms can be solvent-dependent, but the pyridone tautomer often remains the major species.

Based on these established trends in related heterocyclic systems, it is highly probable that this compound also exists predominantly as its pyrazinone tautomer, 5-Bromo-6-methylpyrazin-2(1H)-one , in both the solid state and in most common solvents.

To definitively determine the tautomeric preference for this compound, the following experimental approaches would be necessary:

Experimental TechniqueInformation Provided
X-ray Crystallography Provides unambiguous evidence of the tautomeric form present in the solid state by locating the position of the hydrogen atom on either the oxygen (pyrazinol) or nitrogen (pyrazinone).
Nuclear Magnetic Resonance (NMR) Spectroscopy Can distinguish between the two tautomers in solution based on the chemical shifts of the protons and carbons, particularly the N-H proton signal in the pyrazinone form versus the O-H proton signal in the pyrazinol form.
Infrared (IR) Spectroscopy The presence of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ would indicate the pyrazinone form, while a broad O-H stretching band would be characteristic of the pyrazinol form.
UV-Vis Spectroscopy The electronic transitions and thus the absorption maxima will differ between the two tautomers, providing evidence for the predominant form in solution.

Spectroscopic Signatures of Tautomeric Equilibria

The spectroscopic signatures are key to identifying and quantifying the equilibrium between the pyrazinol and pyrazinone tautomers. While specific spectra for this compound are not available, the expected characteristic spectroscopic features for each tautomer can be predicted based on general principles and data from analogous compounds.

Expected Spectroscopic Signatures:

Tautomer¹H NMR Spectroscopy¹³C NMR SpectroscopyIR Spectroscopy
This compound Presence of a broad, exchangeable O-H proton signal. The chemical shift of the aromatic proton would be influenced by the electron-donating hydroxyl group.A signal corresponding to a carbon atom bonded to a hydroxyl group (C-OH) would be observed at a chemical shift typical for aromatic enols.A broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band. Absence of a strong carbonyl absorption.
5-Bromo-6-methylpyrazin-2(1H)-one Presence of a broader N-H proton signal, typically at a downfield chemical shift. The chemical shift of the ring proton would be in a region characteristic of a vinylogous amide.A downfield signal corresponding to a carbonyl carbon (C=O) would be present (typically >160 ppm).A strong, sharp carbonyl (C=O) stretching band (around 1640-1680 cm⁻¹). An N-H stretching band would also be present.

The study of the tautomeric equilibrium in different solvents by NMR spectroscopy would be particularly informative. A change in the solvent polarity could potentially shift the equilibrium, which would be observable as a change in the relative intensities of the signals corresponding to each tautomer.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 5 Bromo 6 Methylpyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum for 5-Bromo-6-methylpyrazin-2-ol is expected to be relatively simple, showing distinct signals for each unique proton environment. Due to the tautomerism, a broad signal for the N-H proton of the pyrazinone form would be anticipated, typically in the downfield region. The methyl group protons would appear as a sharp singlet, and the lone proton on the pyrazine (B50134) ring would also produce a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shift of each carbon is influenced by its local electronic environment, including the effects of electronegative atoms like bromine, oxygen, and nitrogen. weebly.comorganicchemistrydata.org The carbon attached to the bromine atom (C-5) is expected to have its resonance shifted due to the "heavy atom" effect. organicchemistrydata.org The carbonyl carbon (C-2) of the pyrazinone tautomer would appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-6-methylpyrazin-2-one (Note: These are estimated values based on general principles and data from similar pyrazine structures. acs.org Actual experimental values may vary.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
-CH₃~2.5~20Singlet (s)
Ring-H (at C-3)~7.5 - 8.0~125-135Singlet (s)
N-H~10 - 12-Broad Singlet (br s)
C-Br (C-5)-~115-125-
C-CH₃ (C-6)-~145-155-
C=O (C-2)-~155-165-
C-H (C-3)-~125-135-

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the signal for the ring proton to its corresponding carbon (C-3) and the methyl protons to the methyl carbon.

Mass Spectrometry Profiling for Molecular Formula and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of this compound. A key feature in the mass spectrum would be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a nearly 1:1 intensity ratio. This distinctive pattern is a strong confirmation for the presence of a single bromine atom in the molecule.

Table 2: Predicted Molecular Ion Data for C₅H₅BrN₂O

IonIsotope CompositionCalculated m/zRelative Abundance
[M]⁺C₅H₅⁷⁹BrN₂O187.96396~100%
[M+2]⁺C₅H₅⁸¹BrN₂O189.96191~98%

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that acts as a molecular fingerprint. By analyzing the masses of the fragment ions, parts of the molecular structure can be deduced. Plausible fragmentation pathways for this compound under electron ionization (EI) conditions in GC-MS could include:

Loss of CO: A neutral loss of 28 Da from the molecular ion, corresponding to the expulsion of carbon monoxide from the pyrazinone ring.

Loss of Br•: Loss of the bromine radical (79 or 81 Da) to form a stable pyrazinyl cation.

Loss of HCN: A neutral loss of 27 Da, a common fragmentation for nitrogen-containing heterocyclic rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a sample.

For this compound, the spectra would be dominated by the features of its more stable tautomer, 5-Bromo-6-methyl-1H-pyrazin-2-one.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band characteristic of a C=O (carbonyl) stretch, typically in the region of 1650-1700 cm⁻¹. A broad absorption band between 3100-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide group in the pyrazinone ring. Aromatic C-H and C=C/C=N stretching vibrations would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds often give stronger Raman signals. Aromatic ring breathing modes would be particularly prominent.

Table 3: Predicted Key Vibrational Frequencies for 5-Bromo-6-methylpyrazin-2-one

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-HStretch3100 - 3400Medium-Broad
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-H (-CH₃)Stretch2850 - 3000Medium
C=O (Amide/Lactam)Stretch1650 - 1700Strong
C=C / C=NRing Stretch1400 - 1600Medium-Strong
C-BrStretch500 - 600Medium-Strong

Electronic Spectroscopy (UV-Vis) for Conjugation and Tautomeric Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic structure of conjugated systems and studying tautomeric equilibria in molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation and the specific electronic environment within the molecule.

For pyrazin-2-one and its derivatives, UV-Vis spectroscopy is instrumental in studying the keto-enol tautomerism. The position of the absorption bands can differ significantly between the hydroxy (pyrazin-2-ol) and the keto (pyrazin-2(1H)-one) forms. Studies on related pyrazin-2-one systems have shown that the electronic transitions are sensitive to substitution patterns on the pyrazine ring. For instance, the introduction of substituents can shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing insights into their electronic effects.

In a study of pyrazin-2-one (Pyr), a transient absorption spectrum recorded after reaction with hydroxyl radicals showed a broad absorption band with a maximum between 380–390 nm. mdpi.com While this study focused on radical species, it highlights the utility of UV-Vis in characterizing pyrazine ring systems. For this compound, the bromine atom and methyl group will influence the electronic transitions. The bromine, an electron-withdrawing group, and the methyl group, an electron-donating group, will modulate the energy of the π-orbitals involved in the electronic transitions.

Furthermore, the solvent environment can influence the tautomeric equilibrium and, consequently, the UV-Vis spectrum. Polar solvents may favor one tautomer over the other, leading to shifts in λmax and changes in the absorption profile. Detailed UV-Vis analysis of this compound in various solvents would be necessary to fully characterize its electronic properties and the predominant tautomeric form in solution.

Table 1: Predicted UV-Vis Spectral Data for Pyrazine Derivatives

Compound Predicted λmax (nm) Notes
Pyrazin-2-one ~320-340 Dependent on solvent and tautomeric form.
Substituted Pyrazinols 350-470 Range can be broad depending on the nature and position of substituents. mdpi.comacs.org

X-ray Crystallography for Absolute Structure Determination and Solid-State Conformation

For this compound, a single-crystal X-ray diffraction experiment would definitively establish the positions of the bromine, methyl, and hydroxyl groups on the pyrazine ring. It would also resolve the tautomeric form present in the crystal lattice, i.e., whether it exists as the -ol or the keto (-one) tautomer. The crystal structure of the related 6-methyl-2-pyridone, for example, conclusively proved it exists in the pyridone form in the solid state. researchgate.net

The analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state assembly. researchgate.net For instance, in many substituted pyridines and pyrazines, hydrogen bonds involving the hydroxyl or amide groups are common, often leading to the formation of dimers or infinite chains. researchgate.netrsc.org The presence of the bromine atom might also lead to halogen bonding interactions within the crystal structure.

While a specific crystal structure for this compound is not available in the public domain, data from structurally similar compounds provide insight into expected parameters. For example, crystal structures of other substituted pyrazines and related heterocyclic systems have been extensively reported, showing a range of bond lengths and angles depending on the substituents. nih.govresearchgate.netiucr.org

Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds

Compound Feature Typical Value Reference
C-Br Bond Length ~1.85 - 1.90 Å researchgate.net
C-N Bond Length (in ring) ~1.32 - 1.39 Å iucr.org
C-O Bond Length (hydroxyl) ~1.36 Å iucr.org
Pyrazine Ring Generally planar mdpi.com
Intermolecular Interactions Hydrogen bonding, π-π stacking researchgate.netrsc.org

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation

Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) is an advanced analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. The key parameter derived from IMS is the collision cross section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas under the influence of an electric field.

For this compound, the CCS value is a unique physicochemical property that depends on its three-dimensional structure in the gas phase. While experimental CCS values are becoming more common, computational methods for predicting CCS values have seen significant advancements and offer a powerful way to generate reference data. acs.orgnih.govmdpi.com These prediction tools often use machine learning algorithms trained on large databases of experimentally determined CCS values or rely on theoretical calculations. mdpi.combruker.com

A predicted CCS value for this compound would serve as an additional and orthogonal identifier to its mass-to-charge ratio and retention time in liquid chromatography-mass spectrometry (LC-MS) workflows. This is particularly valuable for distinguishing between isomers, which have the same mass but may have different shapes and therefore different CCS values. waters.com The accuracy of CCS prediction models is typically high, with median relative errors often reported to be below 5%. nih.govarxiv.org

The predicted CCS value is influenced by the molecule's conformation. Different conformers can have slightly different shapes, and the predicted CCS is often a Boltzmann-weighted average of the CCS values of the most stable conformers. Therefore, CCS analysis provides insight into the preferred gas-phase shape of this compound.

Table 3: Overview of CCS Prediction for Small Molecules

Prediction Method Typical Median Relative Error (%) Key Features Reference
Machine Learning (e.g., Random Forest, SVM) 1.5 - 3.0 Trained on large, diverse datasets of experimental values. mdpi.comnih.gov
Deep Neural Networks ~2.5 Uses molecular representations like SMILES as input. mdpi.com
Class-Based Machine Learning 1.1 - 1.6 Models are trained on specific chemical classes for improved accuracy. acs.orgnih.gov

A search of existing databases did not yield a specific experimentally measured or predicted CCS value for this compound. However, based on its molecular formula (C5H5BrN2O) and mass, its CCS value can be estimated using available prediction tools, which would be a valuable parameter for its future identification in complex mixtures. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromo 6 Methylpyrazin 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There are no specific quantum chemical calculations published for 5-Bromo-6-methylpyrazin-2-ol. Such studies, typically employing Density Functional Theory (DFT), are essential for understanding the electronic landscape of a molecule. For related heterocyclic compounds, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to investigate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and reactivity indices. researchgate.netdntb.gov.ua These calculations provide insights into the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical behavior. However, this analysis has not been applied to this compound in the available literature.

Prediction of Reaction Selectivity and Transition States

The prediction of reaction selectivity and the characterization of transition states for reactions involving this compound have not been documented. Theoretical studies on analogous compounds, such as substituted pyridines, often use computational models to determine the directing effects of various functional groups in reactions like electrophilic substitution. For instance, the electron-withdrawing or -donating properties of substituents can stabilize or destabilize potential transition states, guiding the outcome of a reaction. Without specific computational models for this compound, predictions regarding its regioselectivity in chemical transformations remain speculative.

Modeling of Tautomeric Equilibria and Associated Energy Barriers

The pyrazin-2-ol scaffold allows for potential tautomerism, existing in equilibrium between the -ol (hydroxy) and -one (keto) forms. However, no studies have been published that model this tautomeric equilibrium or calculate the associated energy barriers specifically for this compound.

Computational investigations into the tautomerism of similar heterocycles, like 2-hydroxypyridine, have shown that the position of substituents can significantly influence which tautomer is more stable. rsc.org Such studies calculate the relative energies of the tautomers and the activation energy for the transition state of proton transfer between them. researchgate.net This critical analysis is currently missing for this compound.

Analysis of Molecular Descriptors and Physiochemical Parameters (e.g., TPSA, LogP, Rotatable Bonds)

While detailed experimental or high-level computational studies are lacking, some basic molecular descriptors can be calculated for related compounds, offering a glimpse into potential properties. For the positional isomer, 5-Bromo-3-methylpyrazin-2-ol , some computationally derived parameters are available. easycdmo.com These descriptors are crucial in medicinal chemistry for predicting properties like oral bioavailability and membrane permeability.

Table 1: Computed Physiochemical Parameters for a Positional Isomer

Descriptor Value (for 5-Bromo-3-methylpyrazin-2-ol) Significance
Heavy Atom Count 9 Relates to molecular size.
Aromatic Heavy Atoms 6 Indicates the presence of an aromatic system.
Fraction Csp3 0.2 The fraction of sp3 hybridized carbon atoms, relates to saturation.
Rotatable Bonds 0 A low number suggests a rigid structure. sigmaaldrich.com
H-bond Acceptors 3.0 Potential sites for hydrogen bonding. sigmaaldrich.com
H-bond Donors 1.0 Potential sites for hydrogen bonding. sigmaaldrich.com

Note: This data is for a positional isomer and may not accurately reflect the properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations for Structural Dynamics

There is no published research on the conformational analysis or molecular dynamics (MD) simulations of this compound. Conformational analysis would identify the most stable three-dimensional arrangements of the atoms, while MD simulations would provide insight into the molecule's dynamic behavior over time, such as the flexibility of substituent groups and interactions with solvent molecules. rsc.org For related rigid structures, the number of rotatable bonds is often zero, limiting conformational complexity. easycdmo.com

Derivatization and Functionalization Reactions of 5 Bromo 6 Methylpyrazin 2 Ol

Transformations at the Hydroxyl Group (e.g., alkylation, acylation)

The hydroxyl group at the C2 position of the pyrazine (B50134) ring imparts significant chemical versatility to the molecule. It is important to recognize that pyrazin-2-ols exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. thieme-connect.de This equilibrium means the compound can react either as a phenol-like alcohol (the '-ol' tautomer) or as a cyclic amide, also known as a pyridone-like structure (the '-one' tautomer). This duality governs the outcome of alkylation and acylation reactions.

O-Alkylation and O-Acylation: When reacting as the pyrazin-2-ol tautomer, the oxygen atom can act as a nucleophile. Under appropriate basic conditions, deprotonation of the hydroxyl group enhances its nucleophilicity, facilitating reactions with electrophiles like alkyl halides or acyl chlorides. This leads to the formation of O-alkylated (ether) or O-acylated (ester) derivatives, respectively. The choice of base and solvent system is critical in directing the reaction towards O-substitution over N-substitution.

N-Alkylation and N-Acylation: In the pyrazin-2(1H)-one tautomer, the ring nitrogen atom at position 1 can act as a nucleophile, particularly in the presence of a strong base capable of deprotonating the N-H bond. Reaction with alkyl or acyl halides under these conditions can lead to N-substituted products. The regioselectivity between O- and N-alkylation is a common challenge in the chemistry of tautomerizable heterocycles and is influenced by factors such as the hardness/softness of the electrophile (HSAB theory), the nature of the counter-ion, and reaction kinetics versus thermodynamic control.

Modifications at the Bromine Atom via Cross-Coupling or Nucleophilic Substitution

The bromine atom at the C5 position is an excellent handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes the C-Br bond susceptible to oxidative addition to a palladium(0) catalyst, initiating several important synthetic transformations.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming new carbon-carbon bonds. While specific studies on 5-Bromo-6-methylpyrazin-2-ol are not prevalent, extensive research on analogous bromo-substituted pyridines and other N-heterocycles demonstrates the feasibility of this transformation. researchgate.netnih.gov The reaction involves coupling the bromopyrazine with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govmdpi.com This allows for the synthesis of a wide array of 5-aryl- or 5-heteroaryl-6-methylpyrazin-2-ol derivatives. The reaction conditions are generally tolerant of various functional groups.

Table 1: Representative Analogous Suzuki-Miyaura Reactions on Bromo-N-Heterocycles This table presents data from similar systems to illustrate the potential scope of the reaction.

Bromo-Heterocycle SubstrateCoupling Partner (Boronic Acid/Ester)Catalyst SystemYield (%)Reference
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄ / K₃PO₄72% mdpi.com
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄68% mdpi.com
5-bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄ / K₃PO₄Good nih.gov
5-bromo-1,2,3-triazine4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ / Ag₂CO₃91% uzh.ch

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary or secondary amines, anilines, or even amides to furnish the corresponding 5-amino-substituted pyrazine derivatives. This reaction typically requires a palladium catalyst paired with a specialized phosphine (B1218219) ligand.

Nucleophilic Aromatic Substitution (SNAr): Although less common than cross-coupling for aryl bromides, direct substitution of the bromine atom by strong nucleophiles is possible. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Br bond towards nucleophilic attack. Potent nucleophiles such as alkoxides, thiolates, or amines can displace the bromide ion, particularly under forcing conditions (e.g., high temperature).

Functionalization at the Methyl Group for Extended Structures

The methyl group at the C6 position, being attached to an aromatic ring, offers opportunities for functionalization through reactions at its benzylic-like position.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. A common transformation is the oxidation to an aldehyde using reagents like manganese dioxide (MnO₂). mdpi.com The resulting 5-bromo-6-formylpyrazin-2-ol is a highly valuable intermediate. The aldehyde can then serve as a synthetic handle for building more complex structures through reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. mdpi.com Further oxidation of the aldehyde would yield the corresponding carboxylic acid, which opens pathways to amides, esters, and other acid derivatives.

Lateral Metalation: Another strategy for functionalizing the methyl group is through deprotonation using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), a process known as lateral metalation. This generates a nucleophilic carbanion on the methyl carbon. This intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents. For example, reaction with an alkyl halide would lead to chain extension, while reaction with a ketone or aldehyde would form a new alcohol.

Construction of Fused Heterocyclic Systems Utilizing this compound

The multiple functional groups on the this compound scaffold make it an attractive starting material for the synthesis of fused bicyclic and polycyclic heterocyclic systems. Annulation strategies can be designed by introducing new functionalities that can undergo intramolecular cyclization reactions.

For instance, the bromine atom can be converted into an amino group via a Buchwald-Hartwig amination or a nitration/reduction sequence. The resulting 5-amino-6-methylpyrazin-2-ol possesses adjacent amino and methyl groups, a common motif for constructing fused six-membered rings. Reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused pyridine (B92270) ring, yielding a pteridine-like core. Reviews on the synthesis of fused pyrazine systems, such as 1,2,3-triazolo[1,5-a]pyrazines, highlight general strategies like the cyclization of heterocyclic diamines that can be conceptually applied. mdpi.com

Alternatively, functionalization of the methyl group to an aldehyde (as described in 7.3), followed by conversion of the bromine to a nucleophilic group (e.g., an amine or thiol), could set the stage for an intramolecular condensation reaction to form a five- or six-membered fused ring.

Biocatalytic Transformations and Enzymatic Modifications (e.g., hydroxylation, degradation)

The use of enzymes and whole-cell systems for the modification of heterocyclic compounds is a growing field in green chemistry. Pyrazine derivatives are known to be substrates for various enzymatic processes.

Hydroxylation: Microbial biocatalysts have been shown to perform regioselective hydroxylation of N-heterocyclic compounds. Whole cells of microorganisms, such as Burkholderia sp. MAK1, are capable of performing the oxyfunctionalization of pyrazine and pyridine derivatives. researchgate.net Such enzymatic systems could potentially hydroxylate the pyrazine ring or the methyl group of this compound, offering a green alternative to traditional chemical oxidants.

Degradation: Certain microorganisms utilize pyrazines as carbon and nitrogen sources, leading to their degradation. Fermentation processes using microbes like Saccharomyces cerevisiae and Lactobacillus plantarum have been employed to reduce the concentration of pyrazine compounds, which are often associated with specific flavors and off-odors. mdpi.com This indicates the existence of enzymatic pathways capable of cleaving or transforming the pyrazine ring.

Other Enzymatic Modifications: Enzymes such as transaminases have been used in the biocatalytic synthesis of pyrazines from α-diketone precursors, demonstrating the compatibility of the pyrazine core with enzymatic amination processes. nih.gov This suggests that enzymes could be used to introduce or modify functional groups on pre-existing pyrazine scaffolds like this compound.

Synthetic Applications of 5 Bromo 6 Methylpyrazin 2 Ol As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

5-Bromo-6-methylpyrazin-2-ol serves as a crucial starting material for the synthesis of a diverse range of complex organic molecules, largely owing to the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of various aryl, vinyl, and alkynyl groups at the 5-position of the pyrazine (B50134) ring, thereby facilitating the construction of intricate carbon-carbon bonds.

The utility of bromo-substituted N-heterocycles, such as this compound, as fundamental building blocks in medicinal chemistry is well-documented. The presence of the bromine atom significantly influences the electronic properties and reactivity of the pyrazine ring, making it a valuable precursor for creating more complex molecules. For instance, in a manner analogous to the well-studied Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine, this compound can be coupled with a variety of arylboronic acids to produce novel 5-aryl-6-methylpyrazin-2-ol derivatives. mdpi.com This methodology provides a direct route to biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Utilizing Bromo-Heterocycle Scaffolds

Cross-Coupling ReactionReactant 1Reactant 2CatalystProduct Type
Suzuki-MiyauraBromo-heterocycleArylboronic acidPd(0) complexAryl-substituted heterocycle
HeckBromo-heterocycleAlkenePd(0) complexAlkenyl-substituted heterocycle
SonogashiraBromo-heterocycleTerminal alkynePd(0)/Cu(I) complexAlkynyl-substituted heterocycle

Intermediate in the Preparation of Advanced Heterocyclic Scaffolds

The pyrazine nucleus of this compound is a versatile scaffold that can be readily modified to produce a wide array of more complex, fused heterocyclic systems. The strategic placement of the bromo and hydroxyl functionalities allows for sequential or one-pot reactions to construct bicyclic and polycyclic frameworks. These advanced heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets with high specificity. nih.govpharmaguideline.commdpi.comsemanticscholar.orgnih.gov

For example, the hydroxyl group can be converted into a better leaving group, such as a triflate, to enable further cross-coupling reactions or nucleophilic substitutions. Alternatively, the nitrogen atoms within the pyrazine ring can participate in cyclization reactions with suitably functionalized coupling partners introduced at the 5-position. The synthesis of pyrazines and their subsequent transformation into more complex structures is a key area of focus in pharmaceutical chemistry research. The development of synthetic routes to fused pyrazines often involves the initial functionalization of a pyrazine core, for which this compound is an ideal starting point. mdpi.comnih.gov

Contribution to New Methodologies in Organic Synthesis

The study of the reactivity of this compound and related halogenated heterocycles has contributed to the development of new methodologies in organic synthesis. The high electrophilicity and leaving group ability of the bromine atom are pivotal in the activation and structural modification of the pyrazine ring. Research into the palladium-catalyzed reactions of chloropyrazines, for instance, has led to methods for dechlorination and the introduction of cyano, alkenyl, alkynyl, alkyl, and aryl groups to the pyrazine ring. nih.gov These methodologies are directly applicable to this compound, often with enhanced reactivity due to the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond.

Furthermore, the exploration of reaction conditions for cross-coupling reactions involving electron-deficient heterocycles like pyrazines has led to the discovery of more efficient and robust catalytic systems. The challenges associated with the cross-coupling of electron-poor heteroarenes have spurred the development of novel ligands and catalysts that can overcome issues such as catalyst deactivation and low product yields. mdpi.com The insights gained from these studies broaden the scope of palladium-catalyzed reactions and provide synthetic chemists with more powerful tools for the construction of complex molecules.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways for 5-Bromo-6-methylpyrazin-2-ol

The development of efficient, scalable, and environmentally benign synthetic routes to this compound is a primary challenge. Traditional methods for constructing substituted pyrazinones often involve multi-step sequences, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste generation and limited regiochemical control.

Future research should focus on several key areas:

C-H Activation Strategies: Direct, late-stage C-H bromination of a pre-formed 6-methylpyrazin-2-ol precursor is a highly attractive but challenging goal. The electron-deficient nature of the pyrazine (B50134) ring makes electrophilic substitution difficult. mt.comgeeksforgeeks.orgwikipedia.org Research into novel catalytic systems, potentially involving transition metals, that can selectively activate and functionalize the C5-H bond would represent a significant advance, minimizing the need for protecting groups and reducing step counts.

Flow Chemistry and Process Optimization: Continuous flow synthesis offers enhanced control over reaction parameters (temperature, pressure, mixing), improving safety, reproducibility, and scalability. Developing a continuous process for the synthesis and bromination of the pyrazinone core could lead to higher yields and purity while minimizing operator exposure to hazardous materials like bromine.

Biocatalytic and Biomimetic Approaches: The use of enzymes, such as halogenases, for the regioselective bromination of heterocyclic systems is a burgeoning field of green chemistry. nih.gov Exploring the potential of engineered halogenases to accept 6-methylpyrazin-2-ol as a substrate could provide a highly selective and sustainable pathway to the target molecule under mild, aqueous conditions.

ApproachPotential AdvantagesKey Challenges
Direct C-H Bromination Atom economy, reduced step countRing deactivation, regioselectivity control, catalyst development
Flow Chemistry Improved safety, scalability, and controlReactor design, reagent compatibility, optimization of residence time
Biocatalysis High selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate specificity, cofactor recycling

Deeper Mechanistic Understanding of Complex Pyrazine Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. The inherent electronic properties and tautomeric nature of the pyrazinone ring present significant mechanistic questions.

Key areas for future investigation include:

Tautomerism and Reactivity: The compound exists in a tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms. uni.lu The dominant tautomer under various reaction conditions significantly influences the molecule's reactivity, particularly the site of electrophilic attack or metalation. Mechanistic studies employing kinetic analysis, isotopic labeling (e.g., using deuterated analogues), and in-situ spectroscopic monitoring are needed to elucidate how solvents, temperature, and catalysts affect this equilibrium and subsequent reaction outcomes.

Halogenation Mechanism: The mechanism of electrophilic bromination on the electron-deficient pyrazinone ring is not fully understood. It may proceed through a direct attack on the ring or involve an addition-elimination pathway. mt.comgeeksforgeeks.org Detailed kinetic and computational studies are required to map the reaction energy profile, identify key intermediates and transition states, and clarify the role of Lewis acid or other catalysts in activating the halogenating agent and the substrate.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. For this compound, developing sophisticated computational models is a vital future direction.

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) can help elucidate the electronic structure, map the molecular electrostatic potential, and calculate the energies of frontier molecular orbitals (HOMO/LUMO). mdpi.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed regioselectivity, and model transition states for key reactions. Future models should aim to incorporate dynamic solvent effects to more accurately reflect real-world reaction conditions.

QSAR for Analogue Design: For applications in medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed for libraries of compounds derived from the this compound scaffold. researchgate.netresearchgate.net By correlating computed molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity, these models can guide the design of new analogues with improved potency and selectivity.

Machine Learning Integration: Integrating machine learning algorithms with large datasets from computational and experimental results can lead to the development of highly predictive models for reaction outcomes, optimal reaction conditions, and potential biological targets, significantly accelerating the discovery process.

Computational MethodApplication for this compoundFuture Direction
Density Functional Theory (DFT) Predicting reactivity, modeling reaction mechanisms, analyzing electronic structure. mdpi.comIncorporating explicit solvent models, simulating reaction dynamics.
QSAR Guiding the design of biologically active analogues, predicting toxicity. researchgate.netresearchgate.netExpanding models to larger, more diverse datasets; non-linear modeling.
Machine Learning (ML) Predicting reaction yields, identifying optimal catalysts, screening for bioactivity.Training models on high-throughput experimental data, integrating multi-target predictions.

Integration of this compound into Broader Synthetic Strategies

The true value of this compound lies in its utility as a versatile building block for synthesizing more complex, high-value molecules. The bromine atom serves as a key handle for a wide range of transition-metal-catalyzed cross-coupling reactions.

Future research will undoubtedly focus on leveraging this reactivity:

Cross-Coupling Reactions: The bromo-substituent is ideally suited for reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comuzh.chresearchgate.netnih.gov These reactions enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of diverse aryl, heteroaryl, alkyl, amino, and alkoxy groups at the C5 position. A systematic exploration of these reactions is needed to build libraries of novel pyrazinone derivatives for screening in drug discovery and materials science.

Synthesis of Fused Heterocyclic Systems: The pyrazinone core can serve as a foundation for constructing more complex, fused ring systems. This can be achieved through intramolecular cyclization reactions involving substituents introduced via cross-coupling or by utilizing the inherent reactivity of the ring nitrogens and carbonyl group.

Platform for Target-Oriented Synthesis: Its structural motifs are found in various biologically active compounds. The strategic functionalization of this compound could provide efficient synthetic routes to novel inhibitors of kinases or other enzymes, where the pyrazinone core acts as a bioisostere or a key pharmacophoric element.

The table below illustrates the potential for diversification through various cross-coupling reactions.

Reaction TypeCoupling PartnerPotential Product StructureSignificance
Suzuki Coupling Aryl/Heteroaryl Boronic Acid5-Aryl-6-methylpyrazin-2-olAccess to biaryl structures common in pharmaceuticals. mdpi.com
Buchwald-Hartwig Amination Primary/Secondary Amine5-Amino-6-methylpyrazin-2-olIntroduction of key hydrogen-bond donors/acceptors.
Sonogashira Coupling Terminal Alkyne5-Alkynyl-6-methylpyrazin-2-olCreation of rigid linkers for molecular probes or materials.
Stille Coupling Organostannane5-Alkyl/Aryl-6-methylpyrazin-2-olAlternative C-C bond formation under mild conditions.

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries in materials science, agrochemicals, and medicine.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Bromo-6-methylpyrazin-2-ol, and how do reaction conditions influence yield and purity?

Answer:

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 6-methylpyrazin-2-ol derivatives under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–25°C) is a common approach .
  • Reaction Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature (lower temps reduce side reactions), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .
  • Validation : Purity (>98%) is confirmed via HPLC and NMR. Impurities often arise from incomplete bromination or methyl group oxidation .

Q. Q2. How is the structural characterization of this compound performed, and what spectroscopic data are critical?

Answer:

  • Key Techniques :
    • NMR : 1H^1H-NMR confirms hydroxyl (δ 10.2–12.0 ppm) and methyl (δ 2.3–2.5 ppm) groups. 13C^{13}C-NMR identifies bromine-induced deshielding at C5 (δ 115–120 ppm) .
    • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 203.02 (M+H+^+) .
    • X-ray Crystallography : Resolves intramolecular hydrogen bonding between the hydroxyl and pyrazine nitrogen, critical for stability .

Advanced Research Questions

Q. Q3. What is the role of this compound in designing enzyme inhibitors, and how does its reactivity inform pharmacophore development?

Answer:

  • Enzyme Inhibition : The compound acts as a scaffold for cytochrome P450 inhibitors due to its ability to coordinate with heme iron via the hydroxyl group. Computational docking studies (e.g., AutoDock Vina) show binding affinity (−8.2 kcal/mol) to CYP3A4 .
  • Pharmacophore Design : The bromine atom enhances lipophilicity (logP ≈ 1.5), improving membrane permeability. Structural analogs with substituted amines (e.g., 5-Bromo-3-phenylpyrazin-2-amine) show enhanced bioactivity .

Q. Q4. How do researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

  • Case Study : Antimicrobial assays (e.g., MIC against S. aureus) vary due to differences in solvent (DMSO vs. aqueous buffers) and bacterial strain selection. Cross-validation using standardized CLSI protocols is recommended .
  • Data Reconciliation : Conflicting results on cytotoxicity (e.g., IC50_{50} discrepancies in MTT assays) may arise from impurity profiles. LC-MS purity checks and orthogonal bioassays (e.g., apoptosis markers) are critical .

Q. Q5. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations : B3LYP/6-311G(d,p) models reveal that bromine’s electron-withdrawing effect lowers the LUMO energy (−1.8 eV), facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Kinetic Studies : Activation energy for Pd-catalyzed coupling (≈25 kJ/mol) correlates with solvent polarity. Acetonitrile outperforms DMF in minimizing side reactions .

Methodological Guidance

Q. Q6. How should researchers optimize solubility and stability for in vitro studies of this compound?

Answer:

  • Solubility : Use co-solvents like 10% DMSO in PBS (pH 7.4). Sonication (37°C, 15 min) enhances dissolution .
  • Stability : Store lyophilized powder at −80°C; avoid repeated freeze-thaw cycles. Aqueous solutions degrade within 24 hours (t1/2_{1/2} ≈ 6 hours at 25°C) .

Q. Q7. What are best practices for analyzing metabolic pathways involving this compound?

Answer:

  • In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolites via UPLC-QTOF (e.g., demethylation at C6 forms 5-Bromo-pyrazin-2-ol) .
  • CYP Inhibition Assays : Competitive inhibition assays (e.g., fluorogenic substrates) quantify IC50_{50} values. Ki calculations using Cheng-Prusoff equation are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.